molecular formula C12H10Cl4O4 B044433 Monobutyl tetrachlorophthalate CAS No. 24261-19-6

Monobutyl tetrachlorophthalate

Cat. No.: B044433
CAS No.: 24261-19-6
M. Wt: 360 g/mol
InChI Key: WKYMTJULVAGWJM-UHFFFAOYSA-N
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Description

Monobutyl tetrachlorophthalate is an organic compound with the molecular formula C12H10Cl4O4. It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and a butyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobutyl tetrachlorophthalate can be synthesized through the esterification of tetrachlorophthalic anhydride with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the anhydride to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The process includes the continuous addition of tetrachlorophthalic anhydride and butanol, along with a catalyst, under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.

    Reduction: This compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Various carboxylic acids and ketones.

    Reduction: Less chlorinated or dechlorinated phthalate derivatives.

    Substitution: Substituted phthalate esters with different functional groups.

Scientific Research Applications

Monobutyl tetrachlorophthalate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Research studies utilize this compound to investigate its effects on biological systems, particularly its potential as an endocrine disruptor.

    Medicine: It is studied for its potential therapeutic applications and its effects on human health.

    Industry: this compound is used as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of monobutyl tetrachlorophthalate involves its interaction with cellular receptors and enzymes. It can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. This compound can also inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

    Dibutyl phthalate: Another phthalate ester with two butyl groups instead of one.

    Diethyl phthalate: A phthalate ester with two ethyl groups.

    Dimethyl phthalate: A phthalate ester with two methyl groups.

Comparison: Monobutyl tetrachlorophthalate is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to other phthalate esters. This chlorination increases its reactivity and potential biological effects, making it distinct from other similar compounds.

Properties

IUPAC Name

2-butoxycarbonyl-3,4,5,6-tetrachlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMTJULVAGWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865142
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl
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Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24261-19-6
Record name 1-Butyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
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Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester
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Record name Monobutyl tetrachlorophthalate
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Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester
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Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl
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Record name Butyl hydrogen tetrachlorophthalate
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